N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
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Description
“N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide” is a compound with the molecular formula C18H23N3O2S. It is a type of 2-aminothiazole derivative . 2-aminothiazole derivatives are known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also contains an amide group and an ethylphenyl group. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Future Directions
The future directions for research on “N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide” and similar 2-aminothiazole derivatives could involve further exploration of their biological activities and the development of novel synthetic strategies . Given their wide range of biological activities, these compounds have significant potential for drug development .
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential anticancer and anti-inflammatory properties . .
Result of Action
The compound’s action results in molecular and cellular effects that could potentially inhibit the growth of cancerous cells and reduce inflammation . .
Properties
IUPAC Name |
N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-5-12-6-8-13(9-7-12)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVXQCHQACGVCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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